
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as CHS-828, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in the 1990s by researchers at the Karolinska Institute in Sweden, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the metabolism of various compounds and has been shown to be overexpressed in many cancer cells. Inhibition of NQO1 by 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide leads to the accumulation of toxic quinones in cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to have immunomodulatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide for lab experiments is its high potency and specificity for NQO1. This allows for accurate and reproducible results in experiments targeting this enzyme. However, one limitation of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is in the development of new formulations or delivery methods to improve its solubility and bioavailability. Another potential direction is in the exploration of its immunomodulatory effects for the treatment of autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-hydroxyaniline to form 4-chloro-3-nitrophenyl-2-hydroxyphenylmethanone. This intermediate is then reacted with morpholine and sulfuryl chloride to produce the final product, 4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide.
Applications De Recherche Scientifique
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials for the treatment of solid tumors.
Propriétés
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJSIJJKDJTSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)
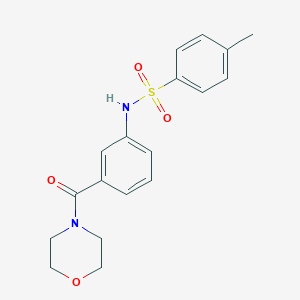
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)
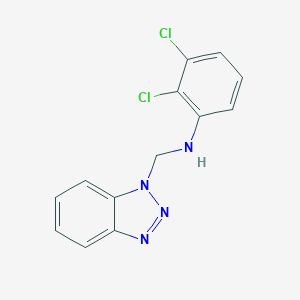


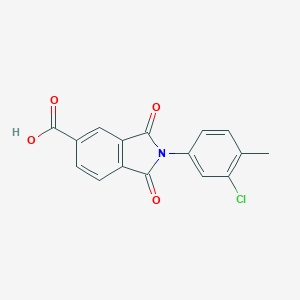
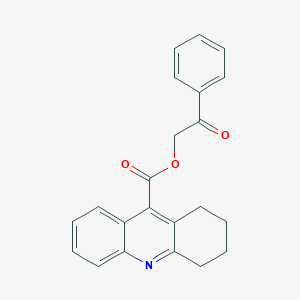
![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)
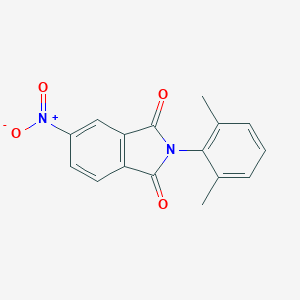
![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)